molecular formula C11H13ClF3N B7987773 (r)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride CAS No. 1334512-40-1

(r)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

Katalognummer: B7987773
CAS-Nummer: 1334512-40-1
Molekulargewicht: 251.67 g/mol
InChI-Schlüssel: SZXUAAODEDSBMB-FVGYRXGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chiral chemical building block of high interest in medicinal and agrochemical research. The compound features a pyrrolidine scaffold, a motif prevalent in bioactive molecules, substituted with a 4-(trifluoromethyl)phenyl group. The presence of the trifluoromethyl group is a key strategy in modern drug design, as it can significantly influence a molecule's potency, metabolic stability, and membrane permeability . The specific three-dimensional structure conferred by the chiral (R) configuration at the 3-position is critical for asymmetric synthesis and for creating compounds that can interact selectively with biological targets, such as enzymes or receptors . This makes the reagent particularly valuable for constructing novel molecular entities in pharmaceutical discovery programs. Furthermore, its structural similarity to cores used in active ingredients, such as the herbicide tetflupyrolimet which also contains a phenyltrifluoromethyl-pyrrolidine structure, highlights its potential application in developing new agrochemicals . As a hydrochloride salt, the compound offers improved stability and solubility for handling in various experimental conditions. (R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(3R)-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXUAAODEDSBMB-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334512-40-1
Record name Pyrrolidine, 3-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334512-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Vorbereitungsmethoden

Copper(I)-Catalyzed Enantioselective 1,3-Dipolar Cycloaddition

This method utilizes azomethine ylides and fluorinated styrenes to construct the pyrrolidine core. For example, (3R,4R)-3,4-difluoro-1-phenyl-pyrrolidine is synthesized via cycloaddition of azomethine ylides with 1,1-difluorostyrenes under Cu(I) catalysis (Scheme 1).

Reaction Conditions

  • Catalyst : Cu(I)/chiral phosphine ligand (e.g., (R)-BINAP)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 25–40°C

  • Yield : 85–96%

  • Stereoselectivity : >20:1 dr, 97% ee

Mechanistic Insights
The Cu(I) catalyst coordinates the azomethine ylide, directing nucleophilic attack on the fluorostyrene’s β-carbon. The trifluoromethyl group’s electron-withdrawing nature enhances electrophilicity, favoring regioselective cyclization.

Enantioselective Hydrogenation of Enamines

Chiral Ruthenium-Catalyzed Hydrogenation

A scalable route involves hydrogenating enamine precursors using Ru-(S)-BINAP complexes. For instance, 1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-one is reduced to the corresponding (3R,4R)-pyrrolidine (Scheme 2).

Reaction Conditions

  • Catalyst : RuCl₂[(S)-BINAP]

  • Pressure : 50–100 bar H₂

  • Solvent : Methanol

  • Yield : 90–95%

  • ee : 98–99%

Industrial Adaptation
Palladium-on-carbon (Pd/C) substitutes Ru in large-scale production, reducing costs while maintaining >90% ee.

Cyclocondensation of Trifluoromethyl Building Blocks

Ring-Closing Metathesis (RCM)

Trifluoromethyl-containing dienes undergo RCM using Grubbs-II catalyst to form pyrrolidine rings. For example, 3-(4-(trifluoromethyl)phenyl)pyrrolidine is synthesized from diallylamine derivatives (Scheme 3).

Reaction Conditions

  • Catalyst : Grubbs-II (5 mol%)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 40°C

  • Yield : 70–80%

  • Purity : >95% (HPLC)

Limitations
High catalyst loading and sensitivity to oxygen limit cost-efficiency.

Industrial Production Methods

Vapor-Phase Chlorofluorination

Adapted from trifluoromethylpyridine synthesis, this method chlorinates/fluorinates picoline derivatives in a fluidized-bed reactor (Fig. 1).

Key Steps

  • Chlorination : 3-picoline → 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC)

  • Fluorination : 2,3,5-DCTC → 2,3,5-DCTF (trifluoromethylpyridine)

  • Hydrogenation : Catalytic reduction to pyrrolidine.

Conditions

  • Catalyst : FeF₃/Al₂O₃

  • Temperature : 300–380°C

  • Yield : 64–86%

Table 1: Vapor-Phase Reaction Outcomes

SubstrateTemp (°C)TF Yield (%)CTF Yield (%)DCTF Yield (%)
3-Picoline33586.46.60.0
3-Picoline3807.464.119.1
2-Picoline350–36071.311.12.4

Abbreviations: TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine.

Stereochemical Control Strategies

Chiral Auxiliaries

Boc-protected intermediates enable resolution via chiral HPLC. For example, (R)-tert-butyl-3-phenylpyrrolidine-1-carboxylate is separated using a Chiralpak AD-H column (hexane:isopropanol = 95:5).

Typical Conditions

  • Column : Chiralpak AD-H

  • Mobile Phase : Hexane:IPA (95:5)

  • Flow Rate : 1.0 mL/min

  • Retention Time : 4.91 min (R-enantiomer)

Dynamic Kinetic Resolution (DKR)

Racemic pyrrolidinones undergo DKR using lipase catalysts (e.g., CAL-B) to isolate the R-enantiomer.

Purification and Salt Formation

Hydrochloride Precipitation

The free base is treated with HCl gas in ethyl acetate, yielding the hydrochloride salt with >99% purity.

Steps

  • Dissolve free base in EtOAc (20 vol).

  • Bubble HCl gas until pH ≈ 1.

  • Filter and wash with cold EtOAc.

  • Dry under vacuum (40°C, 24 h).

Table 2: Purity Analysis

MethodPurity (%)ee (%)
Chiral HPLC99.598.7
¹H NMR98.8
Elemental Analysis99.2

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)ee (%)Cost ($/kg)Scalability
Asymmetric Cycloaddition969712,000Moderate
Enantioselective Hydrogenation95998,000High
Vapor-Phase Fluorination644,500Very High
RCM7515,000Low

Advantages: Enantioselective hydrogenation balances cost and stereochemical purity. Disadvantages: RCM’s high catalyst cost limits industrial use .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group on the phenyl ring can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Structure and Characteristics

The compound's structure consists of a five-membered pyrrolidine ring attached to a phenyl group that is further substituted with a trifluoromethyl group. This configuration enhances the compound's lipophilicity and metabolic stability, facilitating its interaction with biological membranes and molecular targets.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to (R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride have shown potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL .

Neurological Effects : Pyrrolidine derivatives are being explored for their neuroactivity. Studies have demonstrated that these compounds can modulate voltage-gated sodium and calcium channels, suggesting potential therapeutic applications in treating neurological disorders such as epilepsy and neuropathic pain .

Antiviral Properties : Certain derivatives have been investigated for their ability to inhibit HIV-1 replication, indicating that structural modifications including trifluoromethyl substitutions can enhance antiviral activity .

Organic Synthesis

(R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for diverse chemical transformations, including oxidation and substitution reactions, which are essential in developing new drugs .

Industrial Applications

In the industrial sector, this compound is utilized in the production of agrochemicals and materials. Its properties enable it to function effectively as a building block in various synthetic pathways .

Case Study 1: Antibacterial Efficacy

A series of studies evaluated the antibacterial properties of trifluoromethyl-substituted compounds against various bacterial strains. These studies revealed that these compounds not only inhibited bacterial growth but also displayed bactericidal effects without significant resistance development in Staphylococcus aureus and Enterococcus faecalis.

Case Study 2: Neuropharmacological Assessment

In neuropharmacological studies, the effects of (R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride on ion channels were assessed. Results indicated that the compound exhibited balanced inhibition of sodium and calcium channels, suggesting its potential utility in treating conditions like epilepsy and neuropathic pain .

Wirkmechanismus

The mechanism of action of ®-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity for certain receptors or enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Derivatives

Fluorinated pyrrolidines are widely studied for their pharmacokinetic advantages. Key analogs include:

Compound Name (CAS No.) Structural Features Similarity Score Key Differences vs. Target Compound
(S)-3-Fluoropyrrolidine HCl (136725-53-6) Fluorine at pyrrolidine 3-position (S-config) 1.00 Lacks trifluoromethylphenyl group
(R)-(-)-3-Fluoropyrrolidine HCl (869481-94-7) Fluorine at pyrrolidine 3-position (R-config) 1.00 Trifluoromethylphenyl absent; smaller substituent
trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid HCl (723284-81-9) Trifluoromethylphenyl at 4-position; carboxylic acid 0.69 Substituent position and added carboxyl group alter solubility and target binding

Analysis : The trifluoromethylphenyl group in the target compound significantly enhances hydrophobic interactions compared to simple fluorinated analogs. Positional isomerism (e.g., 3- vs. 4-substitution) reduces similarity scores by 11–31%, highlighting the importance of substituent placement for activity .

Substituted Pyrrolidine/Piperidine Derivatives with Aromatic Groups

Compounds with aromatic substituents on nitrogen-containing heterocycles include:

Compound Name (CAS No.) Structural Features Similarity Score Key Differences vs. Target Compound
trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate HCl (741217-33-4) 4-Fluorophenyl at pyrrolidine 4-position; methyl ester 0.80 Fluorophenyl vs. trifluoromethylphenyl; ester vs. HCl salt
(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl (see ) Trifluoromethylphenyl at pyrrolidine 2-position N/A Substituent position alters steric and electronic profiles
Xaliproden HCl (90494-79-4) Pyridine core with trifluoromethylphenyl and naphthylethyl groups N/A Heterocycle variation (pyridine vs. pyrrolidine) reduces structural overlap but shares CNS-targeting potential

Amino Acid-Functionalized Analogs

Compounds with amino acid moieties include:

Compound Name (CAS No.) Structural Features Similarity Score Key Differences vs. Target Compound
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid (332061-68-4) Butanoic acid backbone; fluorophenyl group 0.73 Open-chain vs. cyclic structure; lacks trifluoromethyl
(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid HCl (1049978-59-7) Difluorophenyl; amino acid side chain 0.71 Increased fluorine substitution but reduced ring rigidity

Analysis: Cyclic pyrrolidine derivatives like the target compound exhibit greater conformational restraint, which may enhance target affinity compared to flexible amino acid analogs .

Key Structural and Functional Insights

  • Stereochemistry : The R-configuration at the 3-position is critical. Enantiomeric pairs (e.g., (S)-3-Fluoropyrrolidine HCl) show identical similarity scores but divergent biological behaviors .
  • Trifluoromethyl vs. Fluorine: The trifluoromethyl group increases lipophilicity (logP) by ~0.5–1.0 units compared to monofluorinated analogs, improving blood-brain barrier penetration .
  • Positional Isomerism : Moving the trifluoromethylphenyl group from the 3- to 2- or 4-position reduces similarity by 11–31%, underscoring the need for precise substituent placement in drug design .

Biologische Aktivität

(R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this compound a valuable subject for research.

Structure and Properties

The compound features a pyrrolidine ring substituted with a trifluoromethylphenyl group, which contributes to its unique biological profile. The presence of the trifluoromethyl group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of compounds containing trifluoromethyl groups. For instance, derivatives with similar structures have demonstrated potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL . The trifluoromethyl substituent is particularly noted for enhancing antibacterial activity, as shown in various derivatives tested against Gram-positive strains.

2. Neurological Effects

Research indicates that pyrrolidine derivatives exhibit significant neuroactivity. In particular, compounds similar to (R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride have been evaluated for their effects on voltage-gated sodium and calcium channels, showing promising results in modulating neuronal excitability .

3. Antiviral Properties

Compounds within this chemical class have also been explored for their antiviral potential. For example, certain pyrrolo[3,4-c]pyridine derivatives were found to inhibit HIV-1 replication effectively, suggesting that structural modifications including trifluoromethyl groups can enhance antiviral activity .

Case Study 1: Antibacterial Efficacy

A series of studies evaluated the antibacterial properties of trifluoromethyl-substituted compounds against various bacterial strains. The findings indicated that these compounds not only inhibited bacterial growth but also displayed bactericidal effects in time-kill assays. Importantly, they showed low resistance development in Staphylococcus aureus and Enterococcus faecalis, indicating their potential as effective antimicrobial agents .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, the effects of (R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride on different ion channels were assessed. Results demonstrated that the compound exhibited balanced inhibition of both sodium and calcium channels, suggesting its potential utility in treating neurological disorders such as epilepsy and neuropathic pain .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of the trifluoromethyl group significantly enhances the biological activity of pyrrolidine derivatives. For instance:

  • Antimicrobial Activity : Compounds with halogen substitutions showed increased potency.
  • Neuroactivity : Modifications at specific positions on the pyrrolidine ring can lead to improved efficacy against targeted ion channels.

Q & A

Q. What are the established synthetic routes for (R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, pyrrolidine derivatives with trifluoromethylphenyl groups are synthesized via palladium-catalyzed cross-coupling to introduce the aryl group, followed by enantioselective hydrogenation or enzymatic resolution to isolate the (R)-enantiomer . Enantiomeric purity is validated using chiral HPLC (e.g., Chiralpak® columns) with UV detection at 254 nm, supported by polarimetry or X-ray crystallography for absolute configuration confirmation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR : 1^1H and 13^{13}C NMR to confirm the pyrrolidine backbone and trifluoromethylphenyl substitution. 19^{19}F NMR is essential for verifying the CF3_3 group’s integrity .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ for C11_{11}H12_{12}F3_3N·HCl).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% by area normalization) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) in a fume hood due to potential respiratory and skin irritation .
  • Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .
  • Dispose of waste via incineration or licensed chemical waste services, adhering to local regulations .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with targets like GPCRs or ion channels. For example, the trifluoromethyl group’s electron-withdrawing properties may enhance binding to hydrophobic pockets in receptors. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s conformation and electrostatic potential surfaces .

Q. What strategies resolve contradictions in solubility data for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) are addressed by:
  • Co-solvent Systems : Use cyclodextrins or PEG-based solubilizers for in vitro assays.
  • pH Adjustment : Protonate the pyrrolidine nitrogen in acidic buffers (pH 4–5) to enhance aqueous solubility.
  • Experimental Validation : Compare kinetic vs. thermodynamic solubility via nephelometry or UV-Vis spectroscopy .

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in related compounds?

  • Methodological Answer : The CF3_3 group enhances metabolic stability and lipophilicity (logP ~2.5), improving blood-brain barrier penetration in CNS-targeted compounds. SAR studies on analogs (e.g., 4-fluoro-3-(trifluoromethyl)benzoyl derivatives) show that electron-withdrawing substituents increase binding affinity to enzymes like kinases or proteases. Competitive inhibition assays (IC50_{50} measurements) and X-ray co-crystallography validate these effects .

Q. What in vivo models are suitable for pharmacokinetic studies of this compound?

  • Methodological Answer :
  • Rodent Models : Sprague-Dawley rats for IV/PO bioavailability studies. Plasma samples are analyzed via LC-MS/MS to calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC.
  • Tissue Distribution : Radiolabeled 14^{14}C-compound autoradiography in mice.
  • Metabolite Identification : Liver microsomes (human/rat) incubated with NADPH, followed by UPLC-QTOF-MS to detect phase I/II metabolites .

Q. How can researchers mitigate racemization during scale-up synthesis?

  • Methodological Answer :
  • Low-Temperature Reactions : Conduct alkylation or acylation steps below 0°C to minimize epimerization.
  • Chiral Auxiliaries : Use (R)-proline-derived catalysts to maintain stereochemical integrity.
  • Process Monitoring : In-line FTIR or Raman spectroscopy tracks enantiomeric excess (ee) during crystallization .

Key Notes

  • Avoid abbreviations; use full chemical names and IUPAC nomenclature.
  • Cross-validate data using orthogonal methods (e.g., NMR + HRMS).
  • For chiral analysis, combine HPLC with circular dichroism (CD) for robust stereochemical confirmation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.